(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine
Overview
Description
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine is a synthetic organic compound with a unique structure that includes an imidazole ring and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Aliphatic Chain: The long aliphatic chain is introduced through a series of reactions, such as alkylation or acylation, using suitable reagents and catalysts.
Final Assembly: The final step involves the coupling of the imidazole ring with the aliphatic chain to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound can be used as a probe to study biological processes involving imidazole-containing molecules. It may also serve as a ligand for binding to specific proteins or enzymes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The long aliphatic chain may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(Z)-8-Heptadec-8-enylresorcinol: A natural product with a similar aliphatic chain but different functional groups.
(8-Heptadecenyl)dibenzylamine: Another compound with a similar aliphatic chain but different core structure.
Uniqueness
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine is unique due to its combination of an imidazole ring and a long aliphatic chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23/h9-10H,2-8,11-21,23H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIZJCBWTRNYKF-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179424 | |
Record name | 2-(8Z)-8-Heptadecen-1-yl-4,5-dihydro-1H-imidazole-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20565-75-7 | |
Record name | 2-(8Z)-8-Heptadecen-1-yl-4,5-dihydro-1H-imidazole-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20565-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020565757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(8Z)-8-Heptadecen-1-yl-4,5-dihydro-1H-imidazole-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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